molecular formula C5H7N3O2 B1314504 Methyl 1-Methyl-1H-1,2,4-triazole-5-carboxylate CAS No. 57031-65-9

Methyl 1-Methyl-1H-1,2,4-triazole-5-carboxylate

Cat. No. B1314504
CAS RN: 57031-65-9
M. Wt: 141.13 g/mol
InChI Key: XOGWSBKYAIGMAS-UHFFFAOYSA-N
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Description

Methyl 1-Methyl-1H-1,2,4-triazole-5-carboxylate is a chemical compound with the CAS Number: 57031-65-9 . It has a molecular weight of 141.13 .


Molecular Structure Analysis

The InChI code for Methyl 1-Methyl-1H-1,2,4-triazole-5-carboxylate is 1S/C5H7N3O2/c1-8-4 (5 (9)10-2)6-3-7-8/h3H,1-2H3 . This code represents the molecular structure of the compound.

Scientific Research Applications

Synthesis and Chemical Properties

Methyl 1H-1,2,4-triazole-3-carboxylate, closely related to the target compound, was synthesized via hydroxymethylation with formaldehyde, followed by oxidation and esterification, achieving an overall yield of 32% and a purity of 98% (Xue Feng, 2005). This process illustrates the compound's utility in generating specific triazole derivatives with high purity, which are valuable in various scientific and industrial applications.

Acetylation and Derivative Formation

Acetylation studies on methyl 5-amino-1H-[1,2,4]triazole-3-carboxylate revealed a decreased susceptibility to acetylation, leading to specific acetylated products, highlighting the compound's potential for creating diverse molecular structures for further research and development in chemistry and pharmaceuticals (A. Dzygiel et al., 2004).

Catalytic Applications

A study on methyl triazole-4-carboxylate gold(I) complex demonstrated its effectiveness in catalyzing allene synthesis and alkyne hydration, showcasing the compound's significant role in facilitating chemical reactions, which could be beneficial in synthetic chemistry and materials science (Wenkang Hu et al., 2019).

Antibacterial Activity

Research on derivatives of 1H-1,2,4-triazole-3-carboxylic acid, including those synthesized from methyl 1H-1,2,4-triazole-3-carboxylate, investigated their antibacterial properties. These studies contribute to the understanding of how such compounds can be utilized in the development of new antibacterial agents, which is critical in the fight against antibiotic-resistant bacteria (M. Brahmayya et al., 2018).

Antimicrobial and Antiviral Potential

The synthesis and identification of novel thiadiazole-based molecules containing 1,2,3-triazole moiety against COVID-19 main protease through a structure-guided virtual screening approach highlighted the compound's potential in contributing to antiviral research. This illustrates the broader implications of triazole derivatives in combating viral diseases, including COVID-19 (Huda R. M. Rashdan et al., 2021).

properties

IUPAC Name

methyl 2-methyl-1,2,4-triazole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7N3O2/c1-8-4(5(9)10-2)6-3-7-8/h3H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOGWSBKYAIGMAS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NC=N1)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10544041
Record name Methyl 1-methyl-1H-1,2,4-triazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10544041
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

141.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 1-Methyl-1H-1,2,4-triazole-5-carboxylate

CAS RN

57031-65-9
Record name Methyl 1-methyl-1H-1,2,4-triazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10544041
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl 1-methyl-1H-1,2,4-triazole-5-carboxylate
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